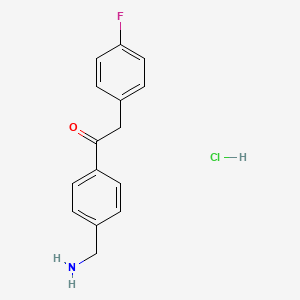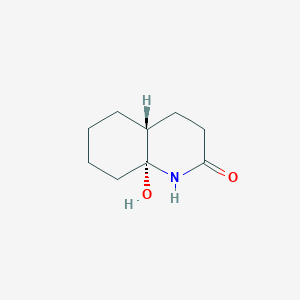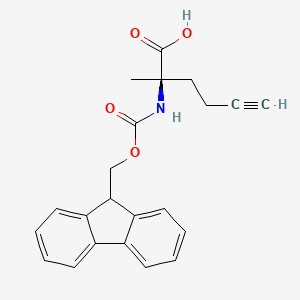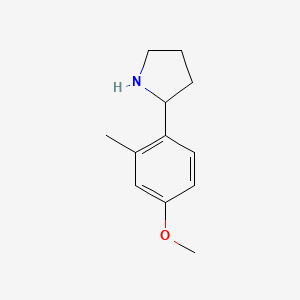
2-(4-Methoxy-2-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-2-methylphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring attached to a methoxy-substituted methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylphenyl)pyrrolidine typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane or ethyl acetate, and the reaction is often catalyzed by an acid or base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvent and catalyst can vary depending on the desired yield and purity. Optimization of reaction conditions, such as temperature and pressure, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups .
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the methoxy and methyl groups.
2-(4-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)pyrrolidine: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(4-Methoxy-2-methylphenyl)pyrrolidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(4-methoxy-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(14-2)5-6-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |
InChI Key |
HAFRYOXEJLKBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


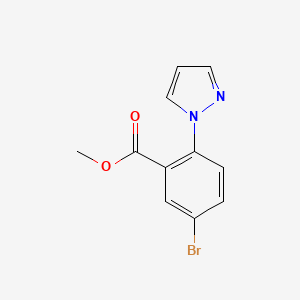
![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)
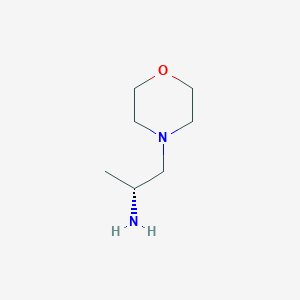
![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)
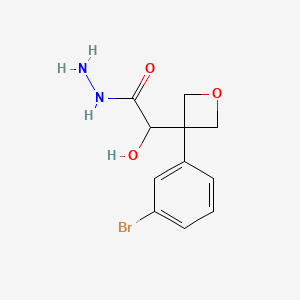
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)

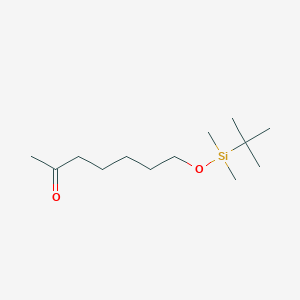
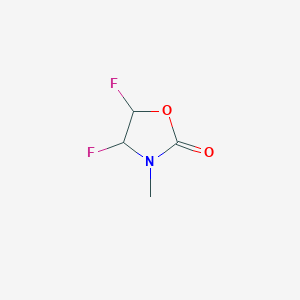
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
